molecular formula C10H7BrO3 B3033038 3-Bromo-7-methoxy-4H-chromen-4-one CAS No. 73220-41-4

3-Bromo-7-methoxy-4H-chromen-4-one

Cat. No. B3033038
CAS RN: 73220-41-4
M. Wt: 255.06 g/mol
InChI Key: GICZAXGNWUFEOO-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-4H-chromen-4-one is a compound that belongs to the chromen-4-one family, characterized by a 4H-chromene core structure with a bromo and a methoxy substituent. The compound is of interest due to its potential applications in various fields, including medicinal chemistry, as it can serve as a precursor or an active moiety in drug development .

Synthesis Analysis

The synthesis of related chromen-4-one derivatives often involves the use of reductive amination, as seen in the creation of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . Another approach includes the reaction of ketones with PBr3, which has been used to synthesize 4-bromo-2H-chromenes . These methods highlight the versatility in the synthetic routes available for bromo and methoxy substituted chromen-4-ones.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been extensively studied, with crystallography revealing details such as space groups, cell constants, and the arrangement of molecules in the crystal lattice. For instance, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured p-p stacking . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The electrochemical behavior of chromen-4-one derivatives has been studied, with the reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one leading to the scission of the carbon-bromine bond and the formation of reduced products . The reactivity of these compounds can also be modified through the conversion of bromo compounds to lithio derivatives, providing access to a range of substituted chromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. For example, the crystal structure can affect the formation of supramolecular architectures through hydrogen bonding and π-π interactions, as seen in the polymorphic forms of 3-acetyl-8-methoxy-2H-chromen-2-one . Additionally, the presence of substituents like bromo and methoxy groups can impact the planarity of the chromene ring system and its interactions with other molecules in the crystal .

Scientific Research Applications

Synthesis of Polyhydroxylated Compounds

3-Bromo-7-methoxy-4H-chromen-4-one serves as a starting material in the synthesis of a variety of hydroxylated compounds. For instance, it has been used in the synthesis of 2,3-diaryl-9H-xanthen-9-ones, showcasing its utility in organic synthesis processes (Santos, Silva, & Cavaleiro, 2009).

Electrochemical Reduction Studies

This compound has been studied in electrochemical reduction processes. Research involving the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one provides insights into the reductive cleavage of carbon-bromine bonds, which is significant in understanding the chemical properties and reactions of such compounds (Mubarak & Peters, 2008).

Apoptosis Induction in Cancer Research

Certain derivatives of 3-Bromo-7-methoxy-4H-chromen-4-one have been identified as potent apoptosis inducers, particularly in the context of cancer research. These compounds have demonstrated the ability to induce nuclear fragmentation and cell cycle arrest, highlighting their potential as anticancer agents (Kemnitzer et al., 2004).

Development of Novel Therapeutics

The structural versatility of 3-Bromo-7-methoxy-4H-chromen-4-one allows for the design and synthesis of various compounds with potential therapeutic applications. Research has focused on creating molecules that may serve as antibacterial, antifungal, or even anti-inflammatory agents, demonstrating the broad spectrum of possible medical applications (Velpula et al., 2015).

Crystallography and Molecular Modeling

Studies on compounds derived from 3-Bromo-7-methoxy-4H-chromen-4-one also contribute to the field of crystallography and molecular modeling. These studies provide valuable data on molecular structures, interactions, and properties, facilitating the development of more efficient and targeted synthetic routes (Liu et al., 2008).

Safety And Hazards

The compound is classified under the GHS07 category. It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-bromo-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICZAXGNWUFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594255
Record name 3-Bromo-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methoxy-4H-chromen-4-one

CAS RN

73220-41-4
Record name 3-Bromo-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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